molecular formula C14H18O8 B12292911 (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate

(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate

Cat. No.: B12292911
M. Wt: 314.29 g/mol
InChI Key: REXNPDYWUANMIX-UHFFFAOYSA-N
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Description

(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is an organic compound with a complex structure that includes multiple acetoxy groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate typically involves the acetylation of cyclohexene derivatives. One common method is the reaction of cyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate compound.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding cyclohexene triol and acetic acid.

    Oxidation: Oxidative cleavage of the double bond in the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of diacetoxycyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles such as amines or thiols replace the acetoxy groups to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, ozone in the presence of a solvent like dichloromethane.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Cyclohex-2-en-1,4,5,6-tetrol and acetic acid.

    Oxidation: Diacetoxycyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the construction of various organic compounds.

Biology

The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its acetoxy groups can be modified to create probes for investigating biological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit bioactivity that can be harnessed for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its acetoxy groups can be utilized in polymer chemistry to create functionalized polymers with specific properties.

Mechanism of Action

The mechanism of action of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis

Properties

IUPAC Name

(4,5,6-triacetyloxycyclohex-2-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNPDYWUANMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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